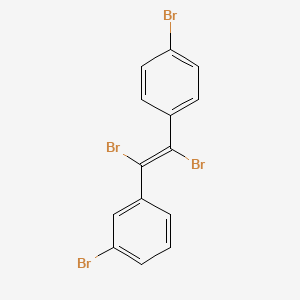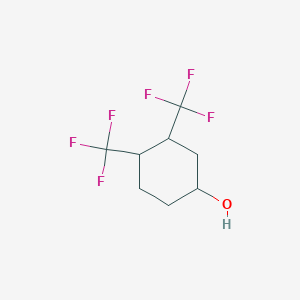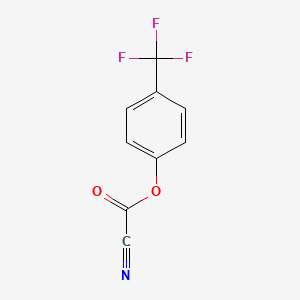
4-Trifluoromethylphenyl cyanoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethylphenyl cyanoformate (4-TFMCF) is an organic compound that has been used in various scientific research applications. It is a cyanoformate ester, which is a derivative of cyanide and formic acid. 4-TFMCF has been used in various studies for its ability to act as a strong electrophile, its reactivity with various substrates, and its ability to form hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylphenyl cyanoformate has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as N-aryl-N-alkyl-2-cyanoformates, N-aryl-2-cyanoformates, and N-alkyl-2-cyanoformates. 4-Trifluoromethylphenyl cyanoformate has also been used in the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, 1-alkyl-2-aryl-4-cyanoformates, and 1-alkyl-2-aryl-4-cyanoformates. In addition, 4-Trifluoromethylphenyl cyanoformate has been used in the synthesis of various polycyclic compounds, such as 2-aryl-3-cyanoformates, 2-alkyl-3-cyanoformates, and 2-alkyl-3-aryl-4-cyanoformates.
Wirkmechanismus
4-Trifluoromethylphenyl cyanoformate is an electrophilic reagent, meaning that it is capable of reacting with nucleophilic substrates. It is believed that 4-Trifluoromethylphenyl cyanoformate reacts with nucleophiles via a nucleophilic substitution reaction, in which the cyanoformate group is replaced by the nucleophile. This reaction is believed to occur via a two-step mechanism, in which the cyanoformate group is first attacked by the nucleophile, followed by the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trifluoromethylphenyl cyanoformate are not well understood. However, it is believed that 4-Trifluoromethylphenyl cyanoformate may have some effects on the body, as it is an electrophilic reagent. It is possible that 4-Trifluoromethylphenyl cyanoformate may interact with certain proteins or enzymes in the body, which could lead to changes in cell function or metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-Trifluoromethylphenyl cyanoformate has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it does not decompose easily. In addition, it is a relatively inexpensive reagent, making it an economical choice for laboratory experiments. Furthermore, it is a very reactive compound, meaning that it can be used in a variety of reactions. However, 4-Trifluoromethylphenyl cyanoformate also has some limitations. It is a very toxic compound, and it can be a potential health hazard if not handled properly. In addition, it is a strong acid, meaning that it can corrode certain metals or other materials.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Trifluoromethylphenyl cyanoformate. One potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of other compounds, such as heterocyclic compounds and polycyclic compounds. Another potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of drugs or other therapeutic agents. Finally, 4-Trifluoromethylphenyl cyanoformate could be used in the development of new catalysts or reagents that could be used in various reactions.
Synthesemethoden
4-Trifluoromethylphenyl cyanoformate can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylphenyl bromide with sodium cyanide to form 4-trifluoromethylphenyl cyanide. This reaction is carried out in an acidified solution of acetonitrile. The second step involves the reaction of the 4-trifluoromethylphenyl cyanide with formic acid to form 4-Trifluoromethylphenyl cyanoformate. This reaction is carried out in an aqueous solution of sodium hydroxide.
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWRUKKNBMGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethylphenyl cyanoformate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


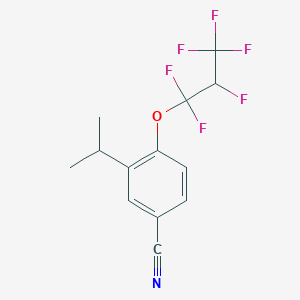
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)

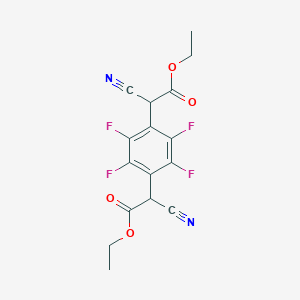
![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
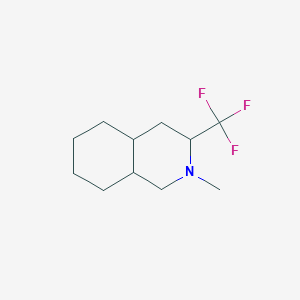
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

